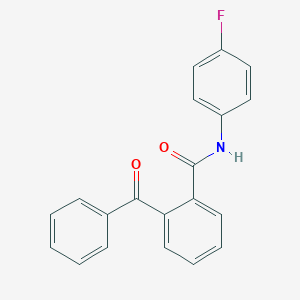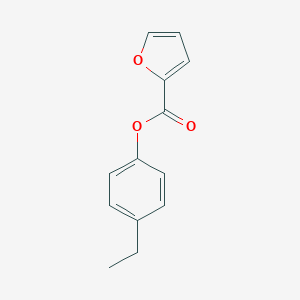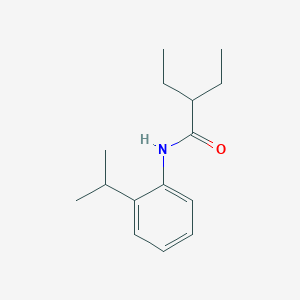
N-(4-bromo-2-methylphenyl)-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-2-methylphenyl)-2-phenoxyacetamide, also known as Bromfenac, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. It is a potent inhibitor of cyclooxygenase-2 (COX-2) and has been extensively studied for its potential therapeutic applications.
Mechanism of Action
N-(4-bromo-2-methylphenyl)-2-phenoxyacetamide is a potent inhibitor of COX-2, an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, N-(4-bromo-2-methylphenyl)-2-phenoxyacetamide reduces the production of prostaglandins, thereby reducing inflammation and pain. N-(4-bromo-2-methylphenyl)-2-phenoxyacetamide also has other mechanisms of action, including the inhibition of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)-2-phenoxyacetamide has been shown to have a variety of biochemical and physiological effects, including the reduction of inflammation and pain, the inhibition of cancer cell growth, and the induction of apoptosis. N-(4-bromo-2-methylphenyl)-2-phenoxyacetamide has also been shown to have neuroprotective effects in animal models of Alzheimer's disease, and has been shown to improve cognitive function in humans with mild cognitive impairment.
Advantages and Limitations for Lab Experiments
N-(4-bromo-2-methylphenyl)-2-phenoxyacetamide has several advantages for lab experiments, including its high potency and selectivity for COX-2, its ability to inhibit NF-κB, and its potential as a treatment for cancer and neurological disorders. However, N-(4-bromo-2-methylphenyl)-2-phenoxyacetamide also has some limitations, including its potential for toxicity and its limited solubility in aqueous solutions.
Future Directions
There are several future directions for research on N-(4-bromo-2-methylphenyl)-2-phenoxyacetamide, including the development of new synthesis methods, the investigation of its potential as a treatment for cancer and neurological disorders, and the development of new formulations to improve its solubility and bioavailability. Other future directions include the investigation of its potential as a treatment for other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Synthesis Methods
N-(4-bromo-2-methylphenyl)-2-phenoxyacetamide can be synthesized using a variety of methods, including the reaction of 4-bromo-2-methylphenol with phenoxyacetic acid in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC). The resulting product is then purified by recrystallization or chromatography. Other methods include the reaction of 4-bromo-2-methylphenol with phenoxyacetyl chloride or phenoxyacetic anhydride in the presence of a base, such as pyridine.
Scientific Research Applications
N-(4-bromo-2-methylphenyl)-2-phenoxyacetamide has been extensively studied for its potential therapeutic applications, including its use as an anti-inflammatory agent, analgesic, and antipyretic. It has also been investigated for its potential as a treatment for cancer, Alzheimer's disease, and other neurological disorders. N-(4-bromo-2-methylphenyl)-2-phenoxyacetamide has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro, and has been shown to have neuroprotective effects in animal models of Alzheimer's disease.
properties
Molecular Formula |
C15H14BrNO2 |
|---|---|
Molecular Weight |
320.18 g/mol |
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-phenoxyacetamide |
InChI |
InChI=1S/C15H14BrNO2/c1-11-9-12(16)7-8-14(11)17-15(18)10-19-13-5-3-2-4-6-13/h2-9H,10H2,1H3,(H,17,18) |
InChI Key |
ILWXZSPNQZFFGQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)COC2=CC=CC=C2 |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)COC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[(4-Iodophenyl)sulfonyl]amino}benzoicacid](/img/structure/B291541.png)


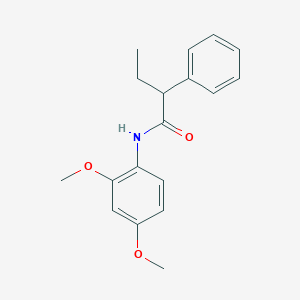
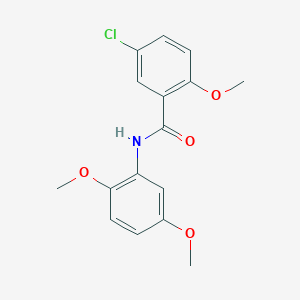
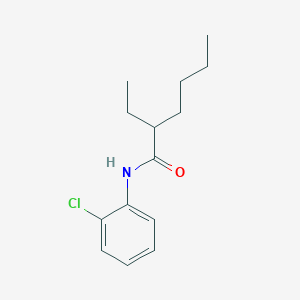
![Dimethyl 5-[(phenoxyacetyl)amino]isophthalate](/img/structure/B291554.png)
